molecular formula C6H8N2O4 B169399 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid CAS No. 150376-36-6

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Cat. No. B169399
CAS RN: 150376-36-6
M. Wt: 172.14 g/mol
InChI Key: FQTJZLUYYAUJSV-UHFFFAOYSA-N
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Description

“2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 . It belongs to the class of heterocyclic building blocks, specifically aliphatic heterocycles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered imidazolidine ring with two carbonyl groups at positions 2 and 5, a methyl group at position 3, and an acetic acid group attached to the nitrogen atom at position 1 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C . The boiling point of the compound is not available .

Scientific Research Applications

Conformational and Crystalline Studies

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has been studied for its conformational properties and crystalline structures. For example, a study by Gerhardt, Tutughamiarso, and Bolte (2012) examined the conformational preferences of hydantoin-5-acetic acid (a closely related compound) and orotic acid, highlighting their potential as coformers in supramolecular complexes (Gerhardt, Tutughamiarso, & Bolte, 2012).

Synthesis of Derivatives

Research has been conducted on the synthesis of various derivatives of this compound. Shestakov, Sidorenko, and Shikhaliev (2007) synthesized derivatives of 2-iminoimidazolidin-4-one by cyclizing guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride (Shestakov, Sidorenko, & Shikhaliev, 2007). Additionally, Uršič, Svete, and Stanovnik (2010) developed a new triazafulvalene system involving derivatives of this compound (Uršič, Svete, & Stanovnik, 2010).

Novel Dipeptide Mimetics

Todorov and Naydenova (2010) reported the synthesis of novel 5,5-dimethylhydantoin derivatives as dipeptide mimetics. These compounds were characterized using various spectroscopic methods (Todorov & Naydenova, 2010).

Enantioselective α-Alkylation Studies

In 1985, Aebi and Seebach conducted a study on the enantioselective α-alkylation of aspartic and glutamic acid through dilithium enolatocarboxylates of 2-(3-Benzoyl-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)acetic and 3-(3-Benzoyl-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)propionic acid (Aebi & Seebach, 1985).

Antimicrobial Activity

Youssef et al. (2015) studied the antimicrobial activity of derivatives incorporating the thiazolidindione nucleus, highlighting potential biological applications (Youssef et al., 2015).

Polymorphism and Molecular Conformations

Nogueira et al. (2020) investigated the conformational landscape and polymorphism of 5-acetic acid hydantoin, related to this compound, revealing its potential in understanding molecular conformations and polymorphic forms (Nogueira et al., 2020).

Antioxidant Activity

Chornous et al. (2013) synthesized a series of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids and reported their pronounced antioxidant activity, indicating potential therapeutic applications (Chornous et al., 2013).

Safety and Hazards

The compound is classified as potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-7-2-4(9)8(6(7)12)3-5(10)11/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTJZLUYYAUJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150376-36-6
Record name 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
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